Cas no 61948-01-4 (1,1'-Biphenyl, 4-(1-propynyl)-)

1,1'-Biphenyl, 4-(1-propynyl)- structure
61948-01-4 structure
Product name:1,1'-Biphenyl, 4-(1-propynyl)-
CAS No:61948-01-4
MF:C15H12
MW:192.25578
CID:462625
PubChem ID:12136078

1,1'-Biphenyl, 4-(1-propynyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl, 4-(1-propynyl)-
    • 1-phenyl-4-prop-1-ynylbenzene
    • DTXSID30478278
    • 4-Propynyl Biphenyl
    • BDBM50418082
    • 4-propynylbiphenyl
    • 4-(1-Propynyl) Biphenyl
    • 61948-01-4
    • CHEMBL1743360
    • Inchi: InChI=1S/C15H12/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-12H,1H3
    • InChI Key: IWCMDTYRWZFWNU-UHFFFAOYSA-N
    • SMILES: CC#CC1=CC=C(C=C1)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 192.09396
  • Monoisotopic Mass: 192.093900383g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 5

Experimental Properties

  • PSA: 0

1,1'-Biphenyl, 4-(1-propynyl)- Related Literature

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